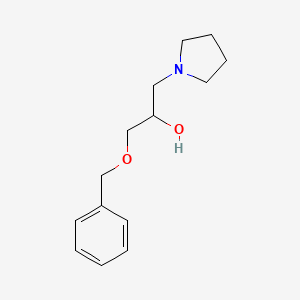

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol

Description

Propriétés

Formule moléculaire |

C14H21NO2 |

|---|---|

Poids moléculaire |

235.32 g/mol |

Nom IUPAC |

1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol |

InChI |

InChI=1S/C14H21NO2/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |

Clé InChI |

GPGFZYXTSUJNFM-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CC(COCC2=CC=CC=C2)O |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves:

- Introduction of the benzyloxy group onto a propanol backbone.

- Subsequent nucleophilic substitution or amination to install the pyrrolidin-1-yl moiety.

- Control of stereochemistry at the propan-2-ol center, if relevant.

This compound can be prepared by nucleophilic substitution of a suitable halohydrin or tosylate intermediate with pyrrolidine or by reductive amination of corresponding ketone precursors.

Preparation via Nucleophilic Substitution of Halohydrin or Tosylate

A common approach is to start from 1-(Benzyloxy)-3-halopropan-2-ol or its tosylate derivative, which undergoes substitution with pyrrolidine:

Synthesis of 1-(Benzyloxy)-3-halo- or tosyl-propan-2-ol:

- The benzyloxy group is introduced by benzylation of 3-hydroxypropan-2-ol or its derivatives.

- The hydroxyl group at the 3-position is converted into a good leaving group such as tosylate (p-toluenesulfonate) or halide (chloride/bromide) using reagents like tosyl chloride or thionyl chloride.

Nucleophilic substitution with pyrrolidine:

- The halide or tosylate intermediate is reacted with pyrrolidine under basic or neutral conditions.

- Typical solvents include polar aprotic solvents such as tetrahydrofuran or dimethylformamide.

- The reaction proceeds via an SN2 mechanism, substituting the leaving group with the pyrrolidin-1-yl group.

Example from patent literature (adapted for analogous compounds):

- Halogenation of an intermediate alcohol with thionyl chloride in the presence of catalytic N,N-dimethylformamide in dichloromethane at 0°C to room temperature for 12-15 hours.

- Followed by reaction with pyrrolidine in toluene or DMF at elevated temperature (e.g., 50-80°C) for several hours to afford the substituted product.

- Purification by extraction and crystallization yields the target compound with typical yields around 60-70% and HPLC purity >85%.

Alternative Preparation via Mitsunobu Reaction and Hydrolysis

Another preparation method involves a Mitsunobu reaction to install the benzyloxy group, followed by base-mediated hydrolysis and substitution:

-

- Reacting the corresponding alcohol with triphenylphosphine, diethyl azodicarboxylate, and benzoic acid in toluene at 0°C to room temperature for 12-15 hours.

- This reaction inverts the stereochemistry at the reaction center and installs the benzyloxy moiety.

-

- Controlled hydrolysis of esters or intermediates using lithium hydroxide in methanol at room temperature for 5 hours.

-

- Subsequent nucleophilic substitution with pyrrolidine under basic conditions to yield the final product.

This method allows for stereochemical control and high purity of the product.

Reaction Conditions and Reagent Details

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Halogenation (e.g., Cl) | Thionyl chloride, catalytic DMF | Dichloromethane, toluene | 0°C to RT | 12-15 hours | ~65-70 | >85% |

| Mitsunobu Reaction | Triphenylphosphine, diethyl azodicarboxylate, benzoic acid | Toluene | 0°C to RT | 12-15 hours | ~68 | 89% |

| Hydrolysis | Lithium hydroxide | Methanol | RT | 5 hours | - | - |

| Nucleophilic substitution | Pyrrolidine, base (NaH, KOH, or NaH) | Toluene, DMF, THF | 50-80°C | Several hours | 60-75 | >85% |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially during hydrolysis and substitution steps.

- High-Performance Liquid Chromatography (HPLC): Employed to assess purity, with typical purities reported around 85-90%.

- Extraction and Drying: Organic layers are dried over anhydrous sodium sulfate before concentration.

- Crystallization or Chromatography: Final purification is achieved by recrystallization or column chromatography.

Summary and Research Insights

The preparation of this compound is well-documented through nucleophilic substitution of halogenated or tosylated intermediates with pyrrolidine and via Mitsunobu reaction followed by hydrolysis and substitution. The choice of reagents and solvents is critical for yield and stereochemical outcome. Lithium hydroxide is preferred for controlled hydrolysis, and triphenylphosphine/diethyl azodicarboxylate/benzoic acid is effective for benzyloxy installation with inversion.

These methods provide yields typically between 60-70% with high product purity, suitable for pharmaceutical and research applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol with analogs based on substituent variations, molecular properties, and applications.

Substituent Variations and Molecular Properties

Key Observations:

- Substituent Influence: Replacing pyrrolidinyl with morpholinyl (as in compound 9) increases molecular weight and alters polarity due to morpholine’s oxygen atom.

- Synthetic Feasibility : Compounds like YOK-1204 demonstrate moderate yields (24%) in multi-step syntheses, suggesting that introducing bulky groups (e.g., phenethoxy) may complicate purification .

- Structural Analogs : ’s 2-(1-benzyl-pyrrolidin-3-yl)-propan-2-ol lacks the benzyloxy group, reducing oxygen content and altering solubility compared to the target compound .

Purity and Analytical Data

- High-purity analogs (>98%) in highlight the feasibility of synthesizing structurally complex tertiary alcohols via optimized LCMS-guided purification .

- The absence of direct purity data for this compound suggests further characterization is needed to assess its stability and synthetic reproducibility.

Activité Biologique

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a benzyloxy group and a pyrrolidine moiety, which are significant for its biological interactions.

Antibacterial Properties

Research has indicated that compounds containing pyrrolidine rings exhibit notable antibacterial activity. For instance, derivatives of pyrrolidine have demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A comparative study highlighted that certain pyrrole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating their potency against bacterial infections .

The mechanism by which this compound exerts its effects is believed to involve interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Additionally, it may act as an inhibitor of specific bacterial enzymes, disrupting metabolic processes essential for bacterial survival .

Study on Antibacterial Efficacy

A study published in 2019 synthesized various pyrrolidine derivatives and evaluated their antibacterial efficacy. Among these, compounds similar to this compound exhibited significant activity against drug-resistant strains of Staphylococcus aureus. The findings suggested that modifications in the chemical structure could enhance antibacterial activity, making these compounds promising candidates for further development .

In Vivo Studies

In vivo studies have further corroborated the antibacterial potential of pyrrolidine derivatives. For example, a compound structurally related to this compound was tested in animal models infected with resistant bacterial strains. The results demonstrated a notable reduction in bacterial load compared to control groups, supporting the compound's therapeutic potential .

Data Tables

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Pyrrole derivative A | 3.12 | Escherichia coli |

| Pyrrole derivative B | 12.5 | Methicillin-resistant S. aureus |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol, and how can reaction efficiency be optimized?

Answer:

A typical approach involves nucleophilic substitution or coupling reactions. For example, outlines a method for synthesizing pyrrolidine-containing aldehydes using potassium carbonate as a base in DMF under microwave irradiation (150°C, 20 hours). Key optimization steps include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.

- Temperature control : Microwave-assisted heating improves reaction homogeneity and reduces side products.

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate formation .

- Workup : Ethyl acetate extraction and ammonium chloride washes remove acidic byproducts, while MgSO₄ drying ensures solvent-free crude product .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

Combined spectroscopic and chromatographic methods are required:

- ¹H NMR : Characterizes proton environments (e.g., benzyloxy aromatic protons at δ ~7.3 ppm, pyrrolidine methylene groups at δ ~3.3 ppm) .

- HPLC : Quantifies purity (>95% as per ) using reverse-phase columns and UV detection.

- Mass spectrometry (MS) : Validates molecular weight (e.g., calculated for C₁₄H₂₁NO₂: 235.3 g/mol) .

- Melting point analysis : Detects impurities if the compound is crystalline.

Advanced: How does stereochemistry at the propan-2-ol moiety influence biological activity, and what methods resolve enantiomeric forms?

Answer:

The hydroxyl group’s stereochemistry can drastically alter receptor binding. highlights that enantiomers of pyrrolidine derivatives exhibit divergent biological activities (e.g., receptor affinity, metabolic stability). Methodological approaches include:

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) to separate enantiomers.

- X-ray crystallography : Resolves absolute configuration, as demonstrated in for structurally similar compounds.

- Circular dichroism (CD) : Correlates optical activity with stereochemical assignments.

Advanced: How can researchers address contradictory data in reaction yields during scale-up synthesis?

Answer:

Yield discrepancies often arise from incomplete mixing or thermal gradients. suggests:

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction kinetics in real time.

- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., stoichiometry, temperature) to identify critical variables.

- Microwave vs. conventional heating : Microwave reactors improve heat distribution, reducing side reactions during scale-up .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

Refer to and 16 for analogous compounds:

- Personal protective equipment (PPE) : EN 374-certified gloves (e.g., nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First aid : Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., GPCRs, kinases).

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time.

- QSAR models : Relate structural features (e.g., logP, polar surface area) to activity, leveraging databases like PubChem ( ).

Basic: How is the benzyloxy group’s stability under acidic/basic conditions evaluated during derivatization?

Answer:

- pH stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers if the benzyloxy group is labile under reaction conditions.

- Kinetic studies : Track hydrolysis rates using ¹H NMR (disappearance of benzyloxy peaks) .

Advanced: What strategies mitigate racemization during synthetic steps involving the chiral center?

Answer:

- Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.

- Chiral auxiliaries : Temporarily fix configuration using Evans oxazolidinones.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, as seen in for similar amines.

Basic: How is the compound’s solubility profile determined for in vitro assays?

Answer:

- Shake-flask method : Measure saturation solubility in PBS, DMSO, or ethanol via UV-Vis spectroscopy.

- Hansen solubility parameters : Predict compatible solvents based on polarity, hydrogen bonding, and dispersion forces.

- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers.

Advanced: What structural analogs of this compound have been studied for SAR, and how do modifications affect activity?

Answer:

and 9 highlight analogs like 1-(pyridin-2-yl)pyrrolidin-3-ol and benzodioxole derivatives. Key findings:

- Pyrrolidine substitution : Replacing benzyloxy with pyridyl groups enhances water solubility but reduces CNS penetration.

- Hydroxyl group removal : Eliminates hydrogen-bonding capacity, often decreasing target affinity.

- Ring size variation : Azetidine analogs show faster metabolic clearance compared to pyrrolidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.